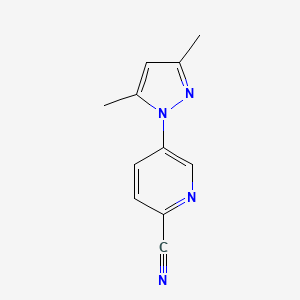

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that features both a pyrazole and a pyridine ring.

Mechanism of Action

Mode of Action

It’s known that the compound can undergo reactions with primary amines, leading to the formation of corresponding enamino nitriles . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

The formation of enamino nitriles suggests that the compound may be involved in reactions that lead to the formation of new 4,5-diaminopyrazole derivatives .

Result of Action

The compound’s ability to form enamino nitriles suggests that it may induce changes in the chemical structure of its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloropyridine-5-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Cyclization Reactions: It can form more complex heterocyclic systems through cyclization reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

Cyclization: Cyclization reactions often require catalysts such as palladium or copper and are conducted under inert atmospheres.

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyridines, as well as fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Comparison with Similar Compounds

Similar Compounds

- 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile

- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Uniqueness

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile is unique due to its dual functionality, combining the properties of both pyrazole and pyridine rings. This dual functionality enhances its reactivity and broadens its application scope compared to similar compounds .

Biological Activity

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring substituted with a pyrazole moiety and a cyano group, which contribute to its biological properties. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing pyrazole rings exhibit significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- MCF7 (breast cancer)

- HepG2 (liver cancer)

The compound demonstrated IC50 values ranging from 3.79 µM to 42.30 µM across different studies, indicating moderate to high efficacy in inhibiting cell proliferation .

Anti-inflammatory Properties

The pyrazole scaffold has been associated with anti-inflammatory effects. Compounds similar to this compound have shown inhibition of COX enzymes, which are key mediators in inflammation:

- COX Inhibition : Selective COX-2 inhibitors derived from pyrazole structures showed significant edema inhibition percentages compared to standard drugs like celecoxib .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies indicate that pyrazole derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways.

- Inhibition of Kinases : Some derivatives have shown potential in inhibiting kinases involved in cell cycle regulation and proliferation.

- Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins involved in cancer progression, further supporting its anticancer potential .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of various pyrazole derivatives against A549 and MCF7 cell lines. The results indicated that compounds with the dimethyl substitution pattern exhibited enhanced activity compared to their unsubstituted counterparts.

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, derivatives of the compound were tested for their ability to inhibit COX enzymes. The results showed that certain modifications increased selectivity for COX-2 over COX-1, suggesting a reduced side effect profile.

Properties

IUPAC Name |

5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-5-9(2)15(14-8)11-4-3-10(6-12)13-7-11/h3-5,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQMOWKHEZYWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CN=C(C=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.